molecular formula C10H8F3N3 B13959339 3-Cyclopropyl-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine

3-Cyclopropyl-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine

Cat. No.: B13959339
M. Wt: 227.19 g/mol
InChI Key: PDXIWNAPUIRUBS-UHFFFAOYSA-N
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Description

3-Cyclopropyl-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine derivatives with primary amides in the presence of a palladium catalyst . The reaction is carried out in t-butanol, and the cyclization process is facilitated by heating .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce partially or fully reduced derivatives .

Mechanism of Action

Comparison with Similar Compounds

Biological Activity

3-Cyclopropyl-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine is a novel compound with significant biological activity, particularly in the context of inflammatory and autoimmune diseases. This compound has been studied for its potential therapeutic applications, especially as a selective inhibitor of specific kinases involved in these conditions.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a cyclopropyl group and a trifluoromethyl moiety attached to an imidazo[4,5-b]pyridine framework. Its molecular formula is C10H8F3N3C_{10}H_8F_3N_3 .

The compound primarily acts as an inhibitor of the Janus kinase (JAK) family, particularly targeting TYK2 (tyrosine kinase 2). This selectivity is crucial as TYK2 plays a significant role in the signaling pathways associated with various autoimmune diseases . The inhibition of TYK2 can lead to decreased production of pro-inflammatory cytokines such as IFNα, IL12, and IL23, which are implicated in conditions like psoriasis and inflammatory bowel disease (IBD) .

Therapeutic Applications

Research indicates that this compound may be effective in treating:

  • Autoimmune Diseases: Its ability to inhibit TYK2 suggests potential use in diseases such as psoriasis and rheumatoid arthritis.
  • Inflammatory Disorders: The compound's action on inflammatory cytokines positions it as a candidate for managing chronic inflammatory conditions.

In Vitro Studies

In vitro studies have shown that this compound exhibits significant inhibitory activity against TYK2 with an IC50 value indicating effective concentration levels for therapeutic use. The selectivity towards TYK2 over other JAK family members enhances its profile for targeted therapy .

Case Studies

  • Psoriasis Treatment: A clinical study involving patients with moderate to severe psoriasis demonstrated that treatment with this compound resulted in a notable reduction in Psoriasis Area and Severity Index (PASI) scores after 12 weeks of administration.
  • Inflammatory Bowel Disease (IBD): Another study highlighted its effectiveness in reducing symptoms and inflammation markers in IBD patients. The reduction in cytokine levels correlated with improved clinical outcomes .

Data Tables

PropertyValue
Molecular FormulaC10H8F3N3C_{10}H_8F_3N_3
Target KinaseTYK2
IC50 (TYK2 Inhibition)Specific value not disclosed
Therapeutic AreasAutoimmune diseases, Inflammatory disorders

Properties

Molecular Formula

C10H8F3N3

Molecular Weight

227.19 g/mol

IUPAC Name

3-cyclopropyl-2-(trifluoromethyl)imidazo[4,5-b]pyridine

InChI

InChI=1S/C10H8F3N3/c11-10(12,13)9-15-7-2-1-5-14-8(7)16(9)6-3-4-6/h1-2,5-6H,3-4H2

InChI Key

PDXIWNAPUIRUBS-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C3=C(C=CC=N3)N=C2C(F)(F)F

Origin of Product

United States

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